molecular formula C12H21NO3 B1464177 tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1269492-67-2

tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1464177
CAS No.: 1269492-67-2
M. Wt: 227.3 g/mol
InChI Key: RWSFXMOBGKTOCH-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical with the CAS Number: 1824555-15-8 . It has a molecular weight of 227.3 . The physical form of this compound is oil .


Synthesis Analysis

An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl (1R,4R)-2,5-diazabicyclo [2.2.1]heptane-2-carboxylate has been analyzed . The Inchi Code for this compound is 1S/C10H18N2O2/c1-10 (2,3)14-9 (13)12-6-7-4-8 (12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 .


Chemical Reactions Analysis

The compound tert-Butyl 6-Hydroxy-2-azaspiro [3.3]heptane-2-carboxylate is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .


Physical and Chemical Properties Analysis

The compound tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has a molecular weight of 227.3 . The physical form of this compound is oil .

Safety and Hazards

The safety information for tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261 .

Future Directions

The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSFXMOBGKTOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
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tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
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tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

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